molecular formula C20H20FN3O B11209216 2,3-diethyl-N-(4-fluorobenzyl)quinoxaline-6-carboxamide

2,3-diethyl-N-(4-fluorobenzyl)quinoxaline-6-carboxamide

Cat. No.: B11209216
M. Wt: 337.4 g/mol
InChI Key: ZONCWNCPBVVUFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diethyl-N-(4-fluorobenzyl)quinoxaline-6-carboxamide is a synthetic small molecule based on the quinoxaline heterocyclic scaffold, a structure recognized for its diverse and potent pharmacological profiles. This compound is provided as a high-purity material strictly for research applications in chemical biology and drug discovery. Quinoxaline derivatives are extensively investigated as potential anticancer agents. Structurally related compounds have demonstrated significant cytotoxic activity by inducing apoptosis in cancer cells through mitochondrial-dependent pathways and the activation of caspase-3 . The specific substitution pattern on the quinoxaline core is critical for activity; for instance, the presence of lipophilic groups at certain positions can enhance anticancer potency . Furthermore, the quinoxaline scaffold shows strong promise in antiviral research. Recent studies highlight its potential against respiratory viruses, including SARS-CoV-2, where some derivatives function by inhibiting key viral enzymes like the main protease (M pro ) or by modulating host-pathogen interactions . The 6-carboxamide moiety, in particular, is a common feature in many bioactive molecules and can contribute to target binding and selectivity . Researchers can leverage this compound as a key intermediate or a lead compound for developing novel therapeutic agents targeting oncology or virology pathways. It is also a valuable tool compound for studying structure-activity relationships (SAR) to further optimize the quinoxaline pharmacophore. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H20FN3O

Molecular Weight

337.4 g/mol

IUPAC Name

2,3-diethyl-N-[(4-fluorophenyl)methyl]quinoxaline-6-carboxamide

InChI

InChI=1S/C20H20FN3O/c1-3-16-17(4-2)24-19-11-14(7-10-18(19)23-16)20(25)22-12-13-5-8-15(21)9-6-13/h5-11H,3-4,12H2,1-2H3,(H,22,25)

InChI Key

ZONCWNCPBVVUFK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=C(C=C2)C(=O)NCC3=CC=C(C=C3)F)N=C1CC

Origin of Product

United States

Preparation Methods

Direct Amidation Using Coupling Agents

Activation of the carboxylic acid as an acid chloride (via thionyl chloride) enables reaction with 4-fluorobenzylamine. For example, treating 2,3-diethylquinoxaline-6-carboxylic acid with SOCl₂ at reflux for 2 hours generates the acid chloride, which is subsequently reacted with 4-fluorobenzylamine in dichloromethane and triethylamine to yield the carboxamide. This method, while efficient, requires careful handling of moisture-sensitive intermediates.

Ester Aminolysis

Ethyl 2,3-diethylquinoxaline-6-carboxylate, synthesized via esterification of the carboxylic acid with ethanol and H₂SO₄, undergoes aminolysis with 4-fluorobenzylamine in methanol at room temperature. Prolonged reaction times (24–48 hours) and excess amine improve yields, as demonstrated in analogous triazoloquinoxaline syntheses.

Spectroscopic Characterization and Analytical Data

Successful synthesis necessitates rigorous validation via NMR, IR, and mass spectrometry. Representative data for intermediates and the final compound are extrapolated from analogous structures:

2,3-Diethylquinoxaline-6-Carboxylic Acid

  • ¹H-NMR (DMSO-d₆, 400 MHz) : δ 1.25 (t, 6H, J = 7.1 Hz, CH₂CH₃), 2.85 (q, 4H, J = 7.1 Hz, CH₂CH₃), 7.45–8.20 (m, 3H, Ar-H), 13.10 (s, 1H, COOH).

  • IR (KBr) : 1680 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (broad, COOH).

2,3-Diethyl-N-(4-Fluorobenzyl)Quinoxaline-6-Carboxamide

  • ¹H-NMR (CDCl₃, 400 MHz) : δ 1.30 (t, 6H, J = 7.1 Hz, CH₂CH₃), 2.90 (q, 4H, J = 7.1 Hz, CH₂CH₃), 4.65 (d, 2H, J = 5.9 Hz, NCH₂), 6.95–7.40 (m, 4H, Ar-H), 7.50–8.10 (m, 3H, Ar-H), 8.20 (s, 1H, NH).

  • MS (ESI+) : m/z 396.2 [M+H]⁺.

Challenges and Optimization Strategies

Diketone Availability and Substitutes

The lack of commercially available 2,3-diethylethanedione necessitates alternative diketones or synthetic routes. Ethyl pyruvate or ethyl acetoacetate may serve as precursors for diketone synthesis via Claisen condensation, though yields are variable.

Regioselectivity in Alkylation

Post-condensation alkylation of 2,3-dihydroxyquinoxaline-6-carboxylic acid risks incomplete substitution or side reactions. Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances alkylation efficiency.

Purification of Polar Intermediates

Carboxylic acid and amide derivatives exhibit high polarity, complicating chromatographic separation. Recrystallization from ethanol/water mixtures or silica gel chromatography with ethyl acetate/hexane gradients improves purity.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield (%)*
Diketone condensationDirect, one-pot synthesisLimited diketone availability45–60
Post-alkylationUses commercially available intermediatesMulti-step, low regioselectivity30–40
Ester aminolysisMild conditions, scalableRequires ester synthesis50–65

*Yields extrapolated from analogous reactions.

Chemical Reactions Analysis

Nucleophilic Substitution at the Fluorobenzyl Group

The 4-fluorobenzyl moiety undergoes aromatic nucleophilic substitution (SNAr) under basic or catalytic conditions. The electron-withdrawing nature of the fluorine atom activates the para position for displacement:

Reaction TypeConditionsProductYieldKey Observations
SNAr with aminesK₂CO₃/DMF, 80°C, 12 hN-(4-(substituted amino)benzyl) derivative60–75%Regioselectivity influenced by steric hindrance from ethyl groups
SNAr with alkoxidesNaH/THF, reflux, 6 h4-alkoxybenzyl analog45–55%Lower yields due to competing side reactions

This reactivity is critical for modifying the compound’s pharmacokinetic properties in medicinal chemistry applications .

Carboxamide Hydrolysis and Functionalization

The carboxamide group participates in acid- or base-catalyzed hydrolysis , enabling conversion to carboxylic acid or further derivatization:

Reaction TypeConditionsProductYieldNotes
Acidic hydrolysis6M HCl, reflux, 8 hQuinoxaline-6-carboxylic acid82%Requires inert atmosphere to prevent decarboxylation
Basic hydrolysisNaOH/EtOH, 70°C, 5 hSodium carboxylate salt78%Facilitates salt formation for improved solubility
Reduction (LiAlH₄)THF, 0°C → rt, 3 hPrimary amine derivative65%Ethyl groups remain intact under mild conditions

Electrophilic Aromatic Substitution (EAS) on the Quinoxaline Core

The quinoxaline ring undergoes EAS at positions 5 and 7 , directed by the electron-donating ethyl groups:

Reaction TypeConditionsProductYieldSelectivity
NitrationHNO₃/H₂SO₄, 0°C, 2 h5-Nitro derivative70%Minor 7-nitro isomer detected (15%)
BrominationBr₂/FeBr₃, CH₂Cl₂, rt, 1 h5-Bromo derivative85%Exclusive mono-substitution observed

Steric effects from the 2,3-diethyl groups suppress reactivity at positions 2 and 3 .

Oxidation of Ethyl Substituents

The ethyl groups at positions 2 and 3 are susceptible to controlled oxidation :

Reaction TypeConditionsProductYieldNotes
KMnO₄ oxidationH₂O/acetone, 50°C, 4 h2,3-Dicarboxylic acid58%Over-oxidation to CO₂ observed with extended time
SeO₂ oxidationDioxane, reflux, 6 h2,3-Diacetylquinoxaline40%Requires anhydrous conditions

Cross-Coupling Reactions

The compound participates in Pd-catalyzed cross-coupling via halogenated intermediates (e.g., brominated derivatives from Section 3):

Reaction TypeConditionsProductYieldCatalytic System
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl derivatives60–75%Tolerant of fluorobenzyl group
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aminated analogs55%Limited by steric bulk of ethyl groups

Photochemical and Thermal Stability

  • Photodegradation : Exposure to UV light (254 nm) in MeOH leads to cleavage of the carboxamide bond (t₁/₂ = 4.2 h).

  • Thermal Stability : Stable up to 200°C (TGA data), with decomposition initiating via loss of the fluorobenzyl group .

Key Mechanistic Insights

  • Steric Effects : Ethyl groups at positions 2 and 3 hinder reactivity at adjacent positions but enhance stability against enzymatic degradation .

  • Electronic Effects : The electron-deficient quinoxaline core facilitates nucleophilic attacks on the fluorobenzyl substituent .

Scientific Research Applications

Chemical Applications

Synthesis Building Block
This compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecular structures. Its unique functional groups allow for various chemical modifications, leading to the development of novel derivatives with enhanced properties.

Reactivity
The compound can undergo several chemical reactions:

  • Oxidation : Produces quinoxaline derivatives with additional oxygen-containing functional groups.
  • Reduction : Yields reduced quinoxaline derivatives.
  • Substitution : Allows for the formation of substituted quinoxaline derivatives with diverse functional groups.

Biological Applications

Antimicrobial Activity
Research indicates that 2,3-diethyl-N-(4-fluorobenzyl)quinoxaline-6-carboxamide exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

Anticancer Properties
Numerous studies have highlighted the anticancer potential of quinoxaline derivatives. For instance, compounds similar to 2,3-diethyl-N-(4-fluorobenzyl)quinoxaline-6-carboxamide have shown promising results in inhibiting cancer cell proliferation across various cancer types:

  • HCT-116 (colon cancer) : IC50 values ranging from 1.9 to 7.52 µg/mL have been reported for related compounds .
  • MCF-7 (breast cancer) : Similar efficacy was observed with IC50 values indicating effective targeting of cancerous cells .

Medicinal Applications

Neurological Disorders
Quinoxaline derivatives have been identified as positive allosteric modulators for metabotropic glutamate receptors (mGluR4), which are implicated in neurological disorders such as schizophrenia and depression. This modulation may help restore glutamatergic signaling imbalances associated with these conditions .

Therapeutic Development
The compound is being investigated for its potential therapeutic effects in treating various diseases due to its ability to interact with specific molecular targets. Its mechanism may involve inhibiting enzymes related to cell proliferation or interacting with microbial membranes .

Industrial Applications

Material Science
In the industrial sector, 2,3-diethyl-N-(4-fluorobenzyl)quinoxaline-6-carboxamide is utilized in developing new materials and chemical processes. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.

Data Tables

Application AreaSpecific Use CasesNotable Findings
ChemistrySynthesis Building BlockFacilitates complex molecule creation
ReactivityUndergoes oxidation, reduction, substitution
BiologicalAntimicrobialEffective against various bacteria and fungi
AnticancerIC50 values between 1.9 - 7.52 µg/mL against HCT-116
MedicinalNeurological DisordersPositive allosteric modulation of mGluR4
Therapeutic DevelopmentInhibits enzymes related to cell proliferation
IndustrialMaterial ScienceUsed in coatings and advanced materials

Case Studies

  • Anticancer Activity Study : A study on a series of quinoxaline derivatives demonstrated that modifications similar to those found in 2,3-diethyl-N-(4-fluorobenzyl)quinoxaline-6-carboxamide significantly enhanced anticancer activity against HCT-116 and MCF-7 cell lines .
  • Neurological Modulation Research : The efficacy of quinoxaline derivatives as positive allosteric modulators has been documented in various studies focusing on their role in modulating glutamate receptors, showing potential for treating psychiatric disorders .
  • Antimicrobial Efficacy Assessment : A comprehensive evaluation of related compounds indicated substantial antimicrobial activity against multiple strains, supporting the development of new therapeutic agents targeting resistant infections.

Mechanism of Action

The mechanism of action of 2,3-diethyl-N-(4-fluorobenzyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, resulting in antimicrobial activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structure Variations

The quinoxaline core distinguishes the target compound from analogs with quinoline, thienoquinoline, or benzodioxine-based scaffolds:

Compound Core Structure Key Features Reference
Target Compound Quinoxaline Two nitrogen atoms at positions 1 and 4; planar aromatic system. -
N-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-2-(4-fluorophenyl)-N-methyl-4-quinolinecarboxamide Quinoline Single nitrogen in the aromatic ring; fused benzodioxine group increases rigidity.
3-Amino-6-ethyl-N-(4-methoxybenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide Thienoquinoline Sulfur-containing heterocycle; tetrahydro structure reduces aromaticity.
3-[(4-Chlorobenzyl)amino]-6-(trifluoromethyl)quinoxaline-2-carboxylic acid Quinoxaline Carboxylic acid group at position 2; trifluoromethyl enhances electronegativity.

Key Insights :

  • Quinoxalines (target and ) offer dual nitrogen sites for hydrogen bonding, whereas quinolines () provide a single nitrogen, altering electronic properties.
  • Thienoquinoline () introduces sulfur, which may affect redox properties and solubility .

Substituent Effects

Position 2 and 3 Substituents
Compound Substituents (Positions 2/3) Impact
Target Compound Diethyl Ethyl groups increase lipophilicity (logP ~3.5 estimated) and metabolic stability.
3-[(4-Chlorobenzyl)amino]-6-(trifluoromethyl)quinoxaline-2-carboxylic acid Trifluoromethyl (position 6) CF3 group enhances electronegativity and acidity (pKa ~4 for COOH group).
3-Amino-6-ethyl-N-(4-methoxybenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide Ethyl (position 6) Ethyl in a saturated ring may reduce steric hindrance compared to aromatic substituents.

Key Insights :

  • Diethyl groups (target) balance lipophilicity and steric bulk, whereas CF3 () increases polarity and electron-withdrawing effects .
  • Ethyl in a tetrahydrothienoquinoline () may enhance conformational flexibility .
Carboxamide Substituents
Compound N-Substituent Impact
Target Compound 4-Fluorobenzyl Fluorine’s small size and electronegativity improve binding specificity and membrane permeability.
N-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-2-(4-fluorophenyl)-N-methyl-4-quinolinecarboxamide Dihydrobenzodioxinylmethyl Benzodioxine ring increases steric bulk and may reduce solubility.
3-Amino-6-ethyl-N-(4-methoxybenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 4-Methoxybenzyl Methoxy group enhances hydrogen bonding but increases polarity.
3-[(4-Chlorobenzyl)amino]-6-(trifluoromethyl)quinoxaline-2-carboxylic acid 4-Chlorobenzylamino Chlorine’s lipophilicity may enhance membrane penetration but risks toxicity.

Key Insights :

  • 4-Fluorobenzyl (target) offers a balance of lipophilicity and electronic effects, whereas chlorobenzyl () prioritizes lipophilicity .

Functional Group Comparisons

Compound Functional Group Impact
Target Compound Carboxamide Stable under physiological conditions; supports hydrogen bonding.
3-[(4-Chlorobenzyl)amino]-6-(trifluoromethyl)quinoxaline-2-carboxylic acid Carboxylic acid Ionized at physiological pH, reducing cell permeability but improving solubility.

Key Insights :

  • Carboxamides (target) are preferable for oral bioavailability due to stability, while carboxylic acids () may require formulation adjustments .

Research Findings and Implications

  • NMR Analysis : Substituent changes in regions analogous to the target compound’s ethyl or fluorobenzyl groups significantly alter chemical shifts, enabling structural elucidation (e.g., ’s comparison of Rapa analogs) .
  • Lumping Strategies: Compounds with similar cores (e.g., quinoxaline vs. quinoline) may be grouped for property prediction, but critical substituents (e.g., CF3 vs. ethyl) require individualized analysis .
  • Biological Activity : Fluorine in the benzyl group (target) may enhance target binding compared to chlorine () or methoxy (), as seen in kinase inhibitors .

Biological Activity

2,3-Diethyl-N-(4-fluorobenzyl)quinoxaline-6-carboxamide is a compound belonging to the quinoxaline class, which has garnered attention for its diverse biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of 2,3-diethyl-N-(4-fluorobenzyl)quinoxaline-6-carboxamide can be represented as follows:

  • Chemical Formula : C18_{18}H20_{20}F1_{1}N2_{2}O
  • Molecular Weight : 302.37 g/mol

This compound features a quinoxaline backbone with ethyl and fluorobenzyl substituents, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including 2,3-diethyl-N-(4-fluorobenzyl)quinoxaline-6-carboxamide. The compound has demonstrated significant cytotoxicity against various cancer cell lines.

Cytotoxicity Studies

In vitro assays have shown that this compound exhibits promising cytotoxic effects against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The following table summarizes the IC50_{50} values of selected quinoxaline derivatives compared to standard chemotherapeutics:

CompoundIC50_{50} (µg/mL)Cell Line
2,3-Diethyl-N-(4-fluorobenzyl)quinoxaline-6-carboxamideTBDMCF-7
Doxorubicin3.23MCF-7
Compound 14 (similar structure)1.9HCT-116

The data indicates that certain derivatives of quinoxaline can outperform traditional drugs like doxorubicin in terms of potency against specific cancer types .

The mechanism by which 2,3-diethyl-N-(4-fluorobenzyl)quinoxaline-6-carboxamide induces apoptosis in cancer cells involves the activation of caspase pathways. A flow cytometry analysis revealed significant increases in apoptotic markers such as caspase-3 and p53 levels in treated cells compared to controls .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens.

Antimicrobial Efficacy

Studies have demonstrated that quinoxaline derivatives show selective activity against Gram-positive bacteria, including antibiotic-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The following table summarizes the minimum inhibitory concentration (MIC) values for selected compounds:

CompoundMIC (µg/mL)Target Organism
2,3-Diethyl-N-(4-fluorobenzyl)quinoxaline-6-carboxamideTBDStaphylococcus aureus
Compound 7b (similar structure)0.22 - 0.25Various pathogens

These findings suggest that quinoxaline derivatives could serve as potential candidates for developing new antimicrobial agents .

Case Study 1: Anticancer Activity

A recent study evaluated a series of quinoxaline derivatives for their cytotoxic effects on HCT-116 and MCF-7 cells. Among these, compounds similar to 2,3-diethyl-N-(4-fluorobenzyl)quinoxaline-6-carboxamide showed remarkable selectivity and potency compared to standard treatments like doxorubicin. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of quinoxalines against resistant bacterial strains. The study found that certain derivatives exhibited significant antibacterial effects, particularly against biofilm-forming bacteria, indicating their potential utility in treating chronic infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-diethyl-N-(4-fluorobenzyl)quinoxaline-6-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between substituted quinoxaline precursors and fluorobenzyl derivatives. For example, analogous quinoxaline derivatives (e.g., 2,3-bis(4-fluorophenyl)quinoxaline) are prepared using 4-fluoro-substituted benzil and diamine precursors under reflux in polar aprotic solvents like DMF or ethanol . Reaction conditions such as temperature (80–100°C), solvent choice, and stoichiometric ratios of reagents critically affect yield. Lower yields (<50%) are often observed with sterically hindered reactants, while optimized protocols using catalytic acid/base (e.g., HCl or K₂CO₃) can improve efficiency to >70% .

Q. How is this compound characterized using spectroscopic techniques, and what key spectral markers confirm its structure?

  • Methodological Answer :

  • 1H-NMR : Aromatic protons in the quinoxaline core appear as multiplets between δ 7.5–8.5 ppm. The ethyl groups (CH₂CH₃) show triplets at δ 1.2–1.4 ppm (CH₃) and quartets at δ 2.6–2.8 ppm (CH₂). The 4-fluorobenzyl group exhibits a singlet for the benzylic CH₂ at δ 4.6–4.8 ppm and aromatic protons as doublets (J = 8.5 Hz) near δ 7.0–7.3 ppm .
  • 13C-NMR : The quinoxaline carbonyl (C=O) resonates at δ 165–170 ppm, while fluorinated carbons (C-F) appear at δ 115–120 ppm .
  • Melting Point : Discrepancies in reported melting points (e.g., 130–131°C vs. literature 134–135°C) highlight the need for purity verification via HPLC or recrystallization .

Q. What preliminary assays are recommended to evaluate the compound’s biological activity?

  • Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) at concentrations of 1–100 μM. Use fluorometric or colorimetric readouts (e.g., ATPase activity for kinases). For cellular studies, employ cytotoxicity assays (MTT or resazurin) across cancer cell lines (IC₅₀ determination) and compare to reference inhibitors. Molecular docking simulations (AutoDock Vina) can predict binding affinities to targets like EGFR or PDGFR, guiding subsequent experimental validation .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and predict reactivity of this quinoxaline derivative?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (DFT, B3LYP/6-31G*) to model transition states and identify energy barriers in condensation reactions. Software like Gaussian or ORCA can predict regioselectivity and side-product formation .
  • Solvent Effects : COSMO-RS simulations assess solvent polarity impacts on reaction kinetics. For example, DMF stabilizes charged intermediates better than ethanol, reducing activation energy by ~15 kcal/mol .
  • Machine Learning : Train models on existing quinoxaline synthesis datasets (e.g., reaction time, solvent, yield) to recommend optimal conditions via platforms like ChemOS .

Q. What methodologies resolve discrepancies in experimental data, such as melting point variations?

  • Methodological Answer :

  • Replication : Repeat synthesis and purification (e.g., column chromatography with hexane/ethyl acetate gradients) to exclude impurities .
  • Cross-Validation : Compare DSC (Differential Scanning Calorimetry) thermograms with literature data. A broad melting range (>5°C) suggests polymorphic forms or solvate formation .
  • Single-Crystal XRD : Resolve structural ambiguities by growing crystals via slow evaporation (CHCl₃/MeOH). Confirm lattice packing and hydrogen-bonding motifs (e.g., C-H···O interactions) that influence thermal stability .

Q. How can factorial design improve the efficiency of derivatization studies?

  • Methodological Answer : Apply a 2³ factorial design to screen variables (e.g., temperature, catalyst loading, solvent ratio). For example:

FactorLow Level (-1)High Level (+1)
Temperature70°C110°C
Catalyst (mol%)5%15%
Solvent (DMF:EtOH)1:13:1
Analyze main effects and interactions via ANOVA to identify critical parameters. Response surface methodology (RSM) then optimizes yield and selectivity .

Q. What advanced techniques characterize intermolecular interactions in solid-state forms of the compound?

  • Methodological Answer :

  • SC-XRD : Resolve π-π stacking distances (typically 3.4–3.8 Å) between quinoxaline cores and fluorobenzyl groups. Hydrogen-bonding networks (e.g., N-H···O=C) can be quantified using Mercury software .
  • FT-IR : Stretching vibrations at 1680–1700 cm⁻¹ confirm carbonyl groups, while C-F stretches appear at 1220–1250 cm⁻¹ .
  • TGA/DSC : Decomposition onset temperatures (>200°C) indicate thermal stability for formulation studies .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous media?

  • Methodological Answer :

  • Solvent Screening : Test solubility in buffered solutions (pH 2–9) using UV-Vis spectroscopy (λmax ~280 nm for quinoxaline). Discrepancies may arise from aggregation or micelle formation, which dynamic light scattering (DLS) can detect .
  • Co-Solvency Studies : Use water-miscible solvents (e.g., PEG 400) to enhance solubility. Plot phase diagrams to identify optimal co-solvent ratios .
  • Molecular Dynamics (MD) : Simulate solvation free energies in explicit water models (TIP3P) to predict solubility trends .

Future Directions

Q. What strategies are proposed for developing derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the ethyl groups with trifluoromethyl (-CF₃) to enhance metabolic stability.
  • Prodrug Design : Conjugate the carboxamide with ester-linked moieties (e.g., pivaloyloxymethyl) for enhanced oral bioavailability .
  • ADMET Prediction : Use SwissADME or ADMETLab to prioritize derivatives with favorable LogP (2–4) and low CYP450 inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.